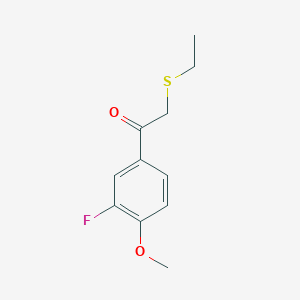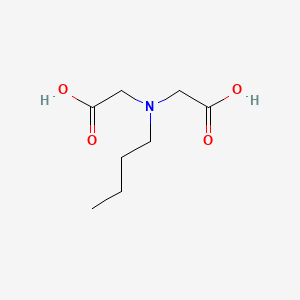
2,2'-(Butylazanediyl)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Butylazanediyl)diacetic acid is a chemical compound with the molecular formula C₈H₁₉NO₄. It is known for its role as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butylazanediyl)diacetic acid typically involves the reaction of butylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Butylazanediyl)diacetic acid follows a similar synthetic route but with optimized conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or distillation techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
2,2’-(Butylazanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2,2’-(Butylazanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to study metal-ligand interactions.
Biology: Employed in biochemical assays to remove metal ions that can interfere with biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in water treatment processes to sequester metal ions and prevent scale formation.
作用機序
The mechanism of action of 2,2’-(Butylazanediyl)diacetic acid involves the formation of stable chelate complexes with metal ions. The nitrogen and oxygen atoms in the molecule coordinate with the metal ions, forming a ring structure that stabilizes the metal ion and prevents it from participating in unwanted reactions. This chelation process is crucial in applications such as water treatment and biochemical assays.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions compared to 2,2’-(Butylazanediyl)diacetic acid.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.
Uniqueness
2,2’-(Butylazanediyl)diacetic acid is unique due to its specific structure, which provides a balance between stability and reactivity. Its butyl group offers hydrophobic characteristics, making it suitable for applications where both hydrophilic and hydrophobic interactions are required.
特性
CAS番号 |
33494-68-7 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC名 |
2-[butyl(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-9(5-7(10)11)6-8(12)13/h2-6H2,1H3,(H,10,11)(H,12,13) |
InChIキー |
WWVBXWRCQNSAKA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


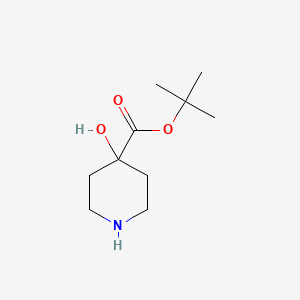

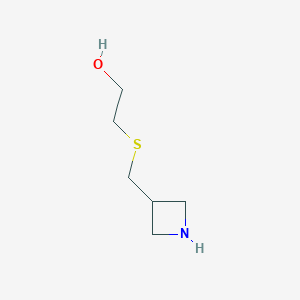
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)

![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
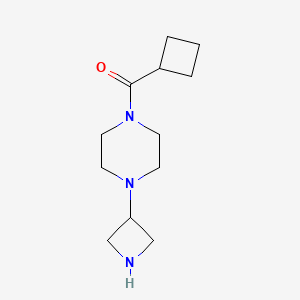
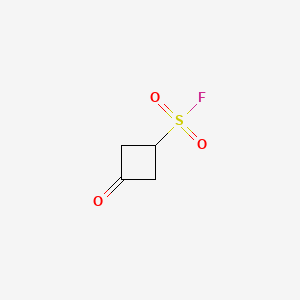
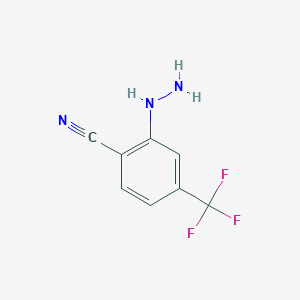

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)

